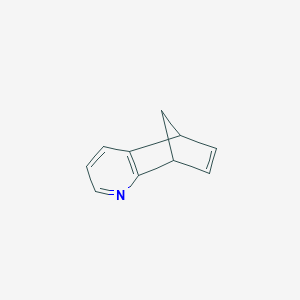

5,8-Dihydro-5,8-methanoquinoline

Description

Structure

2D Structure

Properties

IUPAC Name |

3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAVRLDHVKQLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5,8 Dihydro 5,8 Methanoquinoline and Its Analogues

Foundational Synthetic Routes

The initial and more established methods for synthesizing 5,8-dihydro-5,8-methanoquinoline and its analogues have centered on the use of bicyclo[2.2.1]heptane precursors. These strategies involve the careful functionalization of the bicyclic system, followed by the annulation of the pyridine (B92270) ring.

Construction from Bicyclo[2.2.1]heptane Precursors

The rigidity and well-defined stereochemistry of the bicyclo[2.2.1]heptane (norbornane) skeleton make it an attractive starting point for the synthesis of complex molecules like this compound.

A key strategy for the synthesis of 5,8-dihydro-5,8-methanoquinolines involves the elaboration of 5-exo-(benzyloxy)bicyclo[2.2.1]heptan-2-one. Research by Tanida and Irie has demonstrated a pathway that introduces a propionaldehyde (B47417) function at the 3-exo position of this norbornanone derivative. mdpi.comdoaj.orgresearchgate.net This functionalization is a critical step that sets the stage for the subsequent construction of the fused pyridine ring. The process involves a sequence of reactions to build the necessary carbon framework before the final ring-closing to form the quinoline (B57606) system. mdpi.comdoaj.orgresearchgate.net

Building upon the utility of the norbornane (B1196662) framework, various strategies have been developed that utilize norbornanone and its derivatives as starting materials. These approaches typically involve the introduction of appropriate functional groups onto the bicyclic ketone, which can then participate in a condensation reaction to form the pyridine ring of the quinoline system. doaj.orgresearchgate.net The specific choice of norbornanone derivative and the subsequent reaction sequence allow for the synthesis of a range of substituted 5,8-dihydro-5,8-methanoquinolines.

| Starting Material | Key Transformation | Product | Reference |

| Norbornanone | Functionalization and pyridine ring annulation | Bridged quinoline | doaj.orgresearchgate.net |

Annulation of the Pyridine Ring System

The final and crucial step in these foundational synthetic routes is the annulation of the pyridine ring. This is typically achieved through a condensation reaction involving the functionalized bicyclo[2.2.1]heptane precursor. mdpi.comdoaj.orgresearchgate.net For instance, a functionalized ketone can react with a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, along with other reagents to form the heterocyclic ring. thieme-connect.de The specific conditions for this annulation are critical for achieving good yields and can be tailored based on the specific functionalities present on the norbornane skeleton. thieme-connect.de

Advanced and Stereoselective Synthetic Approaches

More contemporary methods for the synthesis of this compound and its analogues focus on achieving higher efficiency and stereocontrol, often through the use of powerful cycloaddition reactions.

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, represents a powerful and atom-economical approach to the synthesis of cyclic and bicyclic systems. researchgate.netlibretexts.org This strategy has been explored for the construction of the this compound core, offering the potential for high stereoselectivity and regioselectivity. researchgate.netmasterorganicchemistry.comnih.gov

In this context, a suitably substituted diene can react with a dienophile to directly form the bridged quinoline framework. The stereochemical outcome of the reaction is governed by the well-established rules of the Diels-Alder reaction, often leading to the formation of specific isomers. masterorganicchemistry.com The regioselectivity, which determines the orientation of the substituents on the newly formed ring, is influenced by the electronic properties of the diene and dienophile. nih.gov For example, the reaction of a substituted pyridine derivative acting as the dienophile with a diene like cyclopentadiene (B3395910) can, in principle, yield the 5,8-methanoquinoline skeleton. The specific substitution pattern on the reactants dictates the feasibility and outcome of the cycloaddition. combichemistry.com

| Diene | Dienophile | Product Type | Key Features | Reference |

| Cyclopentadiene | Substituted Pyridine | This compound analogue | Stereospecific, regioselective | combichemistry.com |

| Substituted Diene | Quinoline derivative | Functionalized bridged quinoline | Control of substitution pattern | combichemistry.com |

Synthetic Routes to this compound and its Derivatives

The synthesis of this compound, a pyridinonorbornene derivative, and its analogues is a field of interest due to the potential applications of these compounds in polymer science and as building blocks in medicinal chemistry. Various synthetic strategies have been developed to construct this heterocyclic framework, primarily involving cycloaddition reactions and ring transformations of heterocyclic precursors.

1 Cycloaddition Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a primary and efficient method for the construction of the this compound core. These strategies often involve the formation of the bicyclic norbornene-like system in a single, stereocontrolled step.

1 Utilization of 2,3-Pyridynes and Cyclopentadiene in Pyridinonorbornene Synthesis

A highly effective and expedient method for synthesizing pyridinonorbornenes, including the parent this compound, involves the [4+2] cycloaddition reaction between a 2,3-pyridyne and cyclopentadiene. chemrxiv.org This approach is notable for its efficiency in creating the complex bicyclic structure.

The 2,3-pyridyne, a highly reactive intermediate, is typically generated in situ from a suitable precursor, such as a 2,3-dihalopyridine or a 2-aminopyridine (B139424) derivative. Once formed, it readily undergoes a Diels-Alder reaction with cyclopentadiene to yield the desired pyridinonorbornene framework. The reaction is generally high-yielding and provides a direct route to the target molecule. This methodology has been utilized in the synthesis of a variety of pyridinonorbornene monomers for use in ring-opening metathesis polymerization (ROMP), highlighting its utility in materials science. chemrxiv.org Careful design of the monomer structure through this synthetic route has enabled the preparation of polypyridinonorbornenes with living polymerization characteristics. chemrxiv.org

| Precursor | Reagents | Product | Yield | Reference |

| 2-Amino-3-chloropyridine | Amyl nitrite, Cyclopentadiene | This compound | Not specified | chemrxiv.org |

| Substituted 2,3-pyridynes | Cyclopentadiene | Substituted Pyridinonorbornenes | Not specified | chemrxiv.org |

2 Expedient Monomer Synthesis via One-Step C–C Coupling Reactions

While direct one-step C-C coupling reactions for the synthesis of the parent this compound are not extensively documented, multicomponent reactions that form related quinoline structures in a single pot offer a conceptual basis for expedient synthesis. For instance, palladium-catalyzed C-C bond formation reactions, such as Negishi coupling, have been effectively used to assemble triazine-pyridine biheteroaryl compounds, demonstrating the power of C-C coupling in building complex heterocyclic systems. nih.gov The development of one-pot syntheses for quinoline-fused fluorescent dihydro/spiro-quinazolinones further illustrates the trend towards step-economic synthetic protocols. These methods often involve a cascade of reactions where multiple C-C and C-N bonds are formed in a single operation. While not directly applied to this compound, these strategies suggest the potential for developing a one-pot synthesis from simpler, readily available starting materials.

2 Ring Transformations of Heterocyclic Precursors

The transformation of pre-existing heterocyclic rings provides an alternative and powerful approach to constructing the cycloalkenopyridine skeleton inherent in this compound. These methods often involve inverse electron demand Diels-Alder reactions.

1 Cycloalkenopyridine Formation from Diazines and Triazines

The synthesis of cycloalkenopyridines can be achieved through the ring transformation of diazines (e.g., pyrimidines, pyridazines) and triazines. arkat-usa.org These six-membered heteroaromatic compounds possess a suitable azadiene system that can participate in inter- and intramolecular [4+2] inverse electron demand Diels-Alder cycloadditions. arkat-usa.org This methodology offers a modern alternative to classical condensation methods for forming the pyridine ring. arkat-usa.org

In these reactions, the diazine or triazine acts as the diene, reacting with a suitable dienophile. The choice of dienophile and the substitution pattern on the starting heterocycle dictates the structure of the resulting cycloalkenopyridine. For intramolecular variants, a tether connecting the azadiene and the dienophile facilitates the cycloaddition. arkat-usa.org

2 Cycloaddition Reactions with Pyrimidines

Pyrimidines, in particular, have been shown to be effective precursors for the synthesis of cycloalkenopyridines. For example, the reaction of 5-nitropyrimidine (B80762) with 1-pyrrolidinocyclopentene at room temperature leads to the formation of 6,7-dihydro-3-nitro-5H-cyclopenta[b]pyridine. arkat-usa.org This reaction proceeds via a regiospecific cycloaddition of the enamine's double bond across the N-1 and C-4 positions of the pyrimidine (B1678525) ring. The resulting intermediate then undergoes loss of hydrogen cyanide and elimination of pyrrolidine (B122466) to yield the final product. arkat-usa.org This type of reaction highlights how the pyrimidine ring can be transformed into a pyridine ring fused with a carbocyclic system, a key structural feature of this compound analogues.

| Pyrimidine Derivative | Dienophile | Product | Reference |

| 5-Nitropyrimidine | 1-Pyrrolidinocyclopentene | 6,7-Dihydro-3-nitro-5H-cyclopenta[b]pyridine | arkat-usa.org |

3 Synthesis from Chiral Pool Substrates

The use of readily available chiral starting materials, known as the chiral pool, is a powerful strategy for the enantioselective synthesis of complex molecules.

1 Derivatization from (+)-Camphor

While the direct synthesis of the this compound framework starting from (+)-camphor is not a widely reported methodology, camphor (B46023) and its derivatives are extensively used as chiral auxiliaries and starting materials for the synthesis of other chiral ligands and molecules. The rigid bicyclic structure of camphor makes it an attractive scaffold for asymmetric synthesis. Although a direct conversion of the camphor skeleton into the pyridinonorbornene core has not been detailed in the reviewed literature, the principles of using chiral building blocks are well-established. Conceptually, a synthetic route could be envisioned where functionalities are introduced onto the camphor skeleton, which are then elaborated through a series of reactions, potentially including ring expansions or fragmentations followed by cyclizations, to construct the target heterocyclic system. However, specific examples of this transformation leading to this compound were not found in the surveyed literature.

Modular Approaches to Fused Ring Systems

Modular or convergent synthesis offers a powerful strategy for assembling complex molecular architectures like this compound. This approach involves the preparation of distinct molecular fragments that are subsequently joined together. For the target molecule, a plausible modular strategy would be a Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org

In the context of this compound, a potential retrosynthetic analysis would disconnect the molecule at the methano-bridge, suggesting a reaction between a suitable quinoline-based dienophile and a diene. The challenge lies in the preparation of a quinoline derivative that can act as a reactive dienophile and the subsequent intramolecular cyclization to form the bridged system. While the Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings, its specific application to create the 5,8-methanoquinoline skeleton is not explicitly detailed in the surveyed literature. wikipedia.orgmasterorganicchemistry.com

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound, such as N-oxides, aryl-substituted analogues, and nitro derivatives, would logically commence from the parent heterocycle. The introduction of these functional groups would likely follow established protocols for the modification of quinoline and its derivatives, although the steric and electronic influence of the methano-bridge would need to be considered.

Preparation of N-Oxide and Aryl-Substituted Analogues

The synthesis of N-oxides of quinoline derivatives is typically achieved by oxidation of the nitrogen atom in the pyridine ring. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. While specific examples for this compound are not available, the synthesis of N-oxides of related structures, such as 5,6,7,8-tetrahydroquinoline (B84679) 1-oxide, has been reported.

The introduction of aryl substituents onto a quinoline ring can be accomplished through various cross-coupling reactions, such as the Suzuki or Negishi coupling, which typically involve a halogenated quinoline precursor and an organometallic aryl reagent. The feasibility of these reactions on a this compound core would depend on the successful synthesis of a suitable halogenated derivative.

Generation of Nitro Derivatives

Nitration of quinolines is a common electrophilic aromatic substitution reaction. The position of nitration is directed by the electronic properties of the quinoline ring system and the reaction conditions, typically employing a mixture of nitric acid and sulfuric acid. For the parent quinoline, nitration generally yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. In the case of this compound, the presence of the methano-bridge and the altered geometry of the aromatic rings would significantly influence the regioselectivity of nitration. Studies on the nitration of substituted quinolines, such as 7-methylquinoline, have shown that the substitution pattern on the carbocyclic ring directs the position of the incoming nitro group. brieflands.com A similar directing effect would be anticipated for the this compound system.

Chemical Reactivity and Mechanistic Investigations

Photochemical Rearrangements

The photochemistry of 5,8-dihydro-5,8-methanoquinoline is characterized by intricate molecular transformations, primarily governed by the di-π-methane rearrangement. This process involves the interaction of two π-systems tethered to a single sp³-hybridized carbon atom, leading to the formation of a vinylcyclopropane (B126155) derivative.

Triplet-State Di-π-methane Photorearrangement

The photochemical behavior of this compound and its derivatives is dominated by the triplet-state di-π-methane photorearrangement. clockss.org This reaction proceeds via the formation of a triplet excited state upon absorption of light, which then undergoes a series of bond reorganizations to yield novel, rearranged products. clockss.org This type of rearrangement is a well-established photochemical process for molecules containing two π-groups bonded to a single carbon atom, resulting in the formation of π-substituted cyclopropanes. In sterically congested systems, the triplet state often favors di-π-methane reactivity.

Regioselectivity and Directing Influence of the Pyridine (B92270) Nitrogen Atom

A key feature of the photorearrangement of this compound is the profound influence of the pyridine nitrogen atom on the reaction's regioselectivity. clockss.org The nitrogen atom's position within the aromatic ring directs the course of the rearrangement, determining which carbon atoms are involved in the bond migrations. clockss.org

Research has shown that the pyridine nitrogen atom controls a dual-channeled triplet-state di-π-methane photorearrangement. clockss.org This control dictates the migratory aptitude of the carbon atoms located para and ortho to the methano bridge within the pyridine ring. The specific pathway taken is dependent on the electronic effects exerted by the nitrogen atom, leading to a selective rearrangement. clockss.org

Solvolysis Reactions and Neighboring Group Participation

The solvolysis of derivatives of the this compound system reveals significant insights into the role of the pyridine ring as a neighboring group, influencing reaction rates and product stereochemistry.

Pyridine Ring Participation in Solvolytic Processes

The pyridine ring can actively participate in solvolytic reactions of related systems, such as 5,8-methano-5,6,7,8-tetrahydroisoquinolin-7(exo)-yl arenesulfonates. clockss.org This participation involves the π-electrons of the pyridine ring stabilizing the developing positive charge at the reaction center, a phenomenon known as neighboring group participation. This interaction can lead to accelerated reaction rates and the formation of retained products.

Comparative Solvolysis Kinetics of Methanoquinoline Derivatives

Kinetic studies on the solvolysis of 5,8-methano-5,6,7,8-tetrahydroisoquinolin-7(exo)-yl arenesulfonates in 50% aqueous t-butanol have demonstrated the electronic influence of substituents on the pyridine ring. A linear relationship was observed, with a ρ value of -3.45, indicating that electron-donating groups accelerate the solvolysis rate. clockss.org

The relative solvolysis rates of various unsubstituted and N-oxide derivatives further highlight the electronic effects at play.

| Compound | Relative Solvolysis Rate |

| Benzonorbornen-6(exo)-yl arenesulfonate | 1 |

| 5,8-Methano-5,6,7,8-tetrahydroisoquinolin-6(exo)-yl arenesulfonate | 1.8 x 10⁻³ |

| 5,8-Methano-5,6,7,8-tetrahydroisoquinolin-6(exo)-yl N-oxide arenesulfonate | 5.1 x 10⁻³ |

| 5,8-Methano-5,6,7,8-tetrahydroisoquinolin-7(exo)-yl arenesulfonate | 5.9 x 10⁻³ |

| 5,8-Methano-5,6,7,8-tetrahydroisoquinolin-7(exo)-yl N-oxide arenesulfonate | 5.1 x 10⁻² |

These data illustrate the electron-withdrawing nature of the pyridine nitrogen in the homometa position (7-exo) and the electron-donating character of the N-oxide function in the homopara position (6-exo), influencing the stability of the transition states. clockss.org

Effects of Aryl Substituents and N-Oxides on Reaction Rates

The reactivity of the this compound system is significantly influenced by the presence of substituents on the aromatic ring and by the oxidation of the nitrogen atom to an N-oxide. While specific kinetic data for this exact compound is not extensively documented, analogies can be drawn from the well-studied chemistry of quinoline (B57606) and its derivatives.

Aryl substituents, depending on their electronic nature (electron-donating or electron-withdrawing), can modulate the electron density of the quinoline ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack. For instance, electron-donating groups are expected to enhance the rate of electrophilic substitution on the benzene (B151609) ring, while electron-withdrawing groups would have the opposite effect.

The formation of the N-oxide has a profound impact on the reactivity of the quinoline nucleus. The N-oxide group is strongly activating towards nucleophilic attack, particularly at the C2 and C4 positions, and deactivating towards electrophilic substitution on the pyridine ring. However, it activates the benzenoid ring for electrophilic substitution. In the context of this compound N-oxide, the lone pair of electrons on the oxygen atom can also participate in reactions. For instance, deoxygenative C2-heteroarylation has been observed in quinoline N-oxides, a reaction that could potentially be applied to the this compound N-oxide system. nih.gov Similarly, reactions of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) afford 2-arylquinolines, suggesting a pathway for C-C bond formation that could be explored for the bridged analogue. researchgate.net The presence of the methano bridge may introduce steric hindrance that could influence the regioselectivity and reaction rates of these transformations compared to planar quinoline N-oxides.

Skeletal Rearrangements and Ring Modifications

The rigid, strained framework of this compound makes it a candidate for interesting skeletal rearrangements and ring-opening reactions, particularly under conditions that generate carbocationic intermediates.

Wagner-Meerwein Type Skeletal Rearrangements

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in This type of rearrangement is common in bicyclic systems, particularly terpenes, and can be initiated by the treatment of alcohols with acid or by the reaction of alkenes with electrophiles. wikipedia.orgslideshare.net Given the strained bicyclic nature of the this compound backbone, it is plausible that under acidic conditions, protonation of the nitrogen or a substituent could lead to the formation of a carbocation, which could then undergo a Wagner-Meerwein type rearrangement to relieve ring strain and form a more stable carbocationic intermediate. youtube.com Such rearrangements have been observed in the synthesis of other bridged azaheterocycles. wikipedia.orglscollege.ac.in For example, the dehydration of isoborneol (B83184) to camphene (B42988) is a classic example of such a rearrangement in a bicyclic system. wikipedia.org

Regioselective Ring Cleavage Reactions

Electrophilic and Nucleophilic Transformations

Nitration Reactions

The nitration of quinoline typically occurs at the 5- and 8-positions in the presence of mixed acid (HNO₃/H₂SO₄). stackexchange.com This is because the reaction proceeds through the quinolinium ion, where the protonated nitrogen deactivates the pyridine ring towards electrophilic attack. stackexchange.com Consequently, substitution occurs on the less deactivated benzene ring. stackexchange.comrsc.org

For this compound, the 8-position is part of the bridgehead. Therefore, nitration would be expected to occur primarily at the 5- and potentially the 7-position. The steric bulk of the methano bridge might influence the ratio of the isomers formed. Novel nitration methods, such as those employing oxazino azines, have been developed for the meta-nitration of pyridines and quinolines and could potentially offer alternative regioselectivities for the nitration of the bridged quinoline system. acs.org Another approach involves the nitration of Reissert compounds, which can lead to regiospecific nitration at the 3-position of quinoline. elsevierpure.com

Condensation and Oxidation Processes

Condensation reactions involving the activated methylene (B1212753) group of the methano bridge or other positions on the quinoline ring could provide a route to more complex molecular architectures. For instance, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives involves a condensation reaction of a related bridged aminocarboxamide with isatin. mdpi.com This suggests that derivatives of this compound could undergo similar condensation reactions.

Oxidation of the this compound system can occur at several sites. The nitrogen atom can be oxidized to the corresponding N-oxide, as previously discussed. ias.ac.innih.gov Oxidation of the dihydroquinoline moiety could lead to the corresponding quinoline. Furthermore, if a hydroxyl group were present on the benzene ring, oxidation to a quinone derivative would be possible.

Derivatization and Analogue Chemistry of 5,8 Dihydro 5,8 Methanoquinoline

Tetrahydro-5,8-methanoquinoline Systems

The saturation of the diene system within the 5,8-dihydro-5,8-methanoquinoline core leads to the formation of tetrahydro-5,8-methanoquinoline systems. This transformation is typically achieved through catalytic hydrogenation. tandfonline.comnih.gov The process of catalytic hydrogenation or transfer hydrogenation of quinolines is a direct method to access dihydroquinolines. nih.gov However, controlling the chemoselectivity and regioselectivity of this reaction can be challenging. nih.gov

The reduction of quinolines to their tetrahydro derivatives is a well-established process. For instance, some partial transfer hydrogenation systems operated by a cobalt-amido cooperative catalyst can convert quinolines to 1,2-dihydroquinolines at room temperature using H3N·BH3 as the reductant. nih.gov These 1,2-dihydroquinolines are considered key intermediates in the hydrogenation of quinolines to tetrahydroquinolines (THQs). nih.gov Under specific catalytic conditions, these intermediates can be further reduced to the corresponding tetrahydrogenated products. nih.gov

The stereochemistry of the resulting tetrahydro-5,8-methanoquinoline systems is of significant interest, as the hydrogenation process can lead to various stereoisomers depending on the catalyst and reaction conditions employed. The rigid bridged structure of the parent molecule influences the facial selectivity of the hydrogenation, often leading to a preferential formation of specific isomers.

Substituted Benzamide (B126) Derivatives

The derivatization of this compound to include substituted benzamide moieties has been explored to generate compounds with potential biological activity. These derivatives are synthesized by coupling the amino group of a suitable this compound precursor with a substituted benzoic acid or its activated derivative.

The synthesis of these benzamide derivatives often involves standard amide bond formation reactions. The biological evaluation of these compounds has been a key focus, with studies investigating their potential as therapeutic agents. nih.gov The nature and position of the substituents on the benzoyl ring play a crucial role in determining the biological activity profile of these derivatives.

Norbornadiene-Fused Heterocyclic Analogues

The structural motif of this compound, which can be viewed as a norbornadiene fused with a pyridine (B92270) ring, has inspired the synthesis of analogous structures where the pyridine ring is replaced by other heterocyclic systems. This has led to the development of novel norbornadiene-fused heterocyclic compounds.

Phthalazine (B143731) Derivatives

In a similar vein, the fusion of a phthalazine moiety to the norbornadiene scaffold yields another class of heterocyclic analogues. Phthalazine is an isomer of quinoxaline (B1680401), consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. The synthesis of these derivatives introduces a different arrangement of nitrogen atoms within the heterocyclic ring compared to the quinoxaline and quinoline (B57606) analogues, leading to distinct electronic and steric properties.

Pyridinonorbornene Monomers and Polymers

A significant area of research has been the use of this compound derivatives as monomers for polymerization. Specifically, pyridinonorbornenes, which are structurally related to this compound, have been synthesized and utilized in ring-opening metathesis polymerization (ROMP). nih.govchemrxiv.orgresearchgate.net

The synthesis of these pyridinonorbornene monomers can be achieved through a [4+2] cycloaddition reaction between 2,3-pyridynes and cyclopentadiene (B3395910). nih.govchemrxiv.orgrsc.org The resulting monomers can then undergo controlled polymerization to produce polypyridinonorbornenes. chemrxiv.org The innate Lewis basicity of the pyridine nitrogen can sometimes hinder polymerization catalyzed by transition-metal complexes. nih.govresearchgate.netrsc.org However, careful design of the monomer structure can enable a well-controlled, living ROMP process. nih.govchemrxiv.orgresearchgate.net

These polypyridinonorbornenes exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), making them promising materials for high-temperature applications. nih.govchemrxiv.org The resulting polymers have potential applications in areas such as metal capture and the self-assembly of block copolymers. nih.govdigitellinc.com

| Monomer | Polymerization Method | Catalyst | Polymer Properties |

| Pyridinonorbornene | Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | High Tg, High Td, good solubility in organic solvents |

Modified Camphor-Based Quinoline Structures

Camphor (B46023), a readily available and chiral natural product, has been used as a starting material for the synthesis of various chiral quinoline derivatives. tandfonline.comchim.ittandfonline.com These syntheses often involve the condensation of camphor or its derivatives with appropriate precursors to form the quinoline ring system. tandfonline.com

The general approach to synthesizing camphor-based quinolines involves several steps. For instance, camphor can be condensed with o-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. tandfonline.com This amine can then undergo cyclization to form the quinoline ring fused to the camphor skeleton. tandfonline.com

These modified camphor-based quinoline structures are chiral and have applications in asymmetric synthesis, for example, as ligands for chiral metal complexes. tandfonline.comchim.it The rigid camphor backbone imparts a specific stereochemical environment, which can be exploited in various chemical transformations. The structural modification of natural products with quinoline rings is an active area of research, with many derivatives showing enhanced biological activities. mdpi.comnih.gov

| Starting Material | Key Reaction Steps | Final Product | Potential Applications |

| Camphor | Condensation, Reduction, Cyclization | Chiral camphor-fused quinolines | Chiral ligands in asymmetric synthesis, Chiral oxidants and reductants |

Sterically Hindered Pyridine-Containing Analogues

The introduction of steric hindrance to pyridine-containing analogues of the this compound scaffold has been a strategic approach to modulate the electronic and steric properties of these molecules. This is often achieved by incorporating bulky substituents on or near the pyridine ring. A notable example involves the synthesis of analogues where the pyridine nitrogen is part of a more complex, sterically demanding heterocyclic system.

Research in this area has led to the development of compounds that can act as specialized ligands in coordination chemistry. The steric bulk can influence the coordination geometry around a metal center, potentially leading to novel catalytic activities or stabilizing unusual oxidation states. The synthesis of these analogues often requires multi-step synthetic sequences, starting from functionalized pyridines and employing cycloaddition reactions to construct the bridged bicyclic core. The precise placement and nature of the sterically hindering groups are critical for achieving the desired molecular architecture and properties.

Optically Active and Diastereomeric Forms

The presence of stereogenic centers in the this compound framework allows for the existence of optically active enantiomers and diastereomers. The development of methods to access these stereoisomers in high purity has been a significant focus of research, driven by the understanding that different stereoisomers of a chiral molecule can exhibit distinct biological activities and chemical properties.

One successful approach to obtaining enantiomerically enriched derivatives has been through dynamic kinetic resolution. For instance, the resolution of 5,6,7,8-tetrahydroquinolin-8-ol, a precursor to certain chiral ligands, has been achieved using lipase (B570770) from Candida antarctica. mdpi.com This enzymatic method circumvents the challenges associated with traditional resolution techniques that often rely on expensive chiral resolving agents and can result in low yields and insufficient optical purity. mdpi.com

Furthermore, asymmetric catalysis utilizing chiral ligands derived from the this compound backbone has proven to be a powerful strategy. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline skeleton, such as (R)-CAMPY and (R)-Me-CAMPY, have been employed as ligands in rhodium complexes for asymmetric transfer hydrogenation reactions. mdpi.com The inherent chirality of these ligands is crucial for achieving stereocontrol in the catalytic transformation of prochiral substrates into chiral products. mdpi.com The synthesis of these chiral ligands underscores the importance of accessing optically pure building blocks derived from the quinoline scaffold.

The table below summarizes key optically active compounds and their precursors mentioned in the text.

| Compound Name | Abbreviation | Role/Significance |

| (R)-8-amino-5,6,7,8-tetrahydroquinoline | (R)-CAMPY | Chiral diamine ligand |

| (R)-8-amino-2-methyl-5,6,7,8-tetrahydroquinoline | (R)-Me-CAMPY | Chiral diamine ligand |

| 5,6,7,8-tetrahydroquinolin-8-ol | Precursor for dynamic kinetic resolution |

Advanced Research Applications

Monomers for Polymer Science and Materials Research

The incorporation of the pyridine (B92270) motif into polymers offers a range of functionalities stemming from the Lewis basicity of the nitrogen atom. nih.govdigitellinc.com However, this same property often complicates polymerization processes that use transition-metal catalysts, as the pyridine can coordinate to the metal center and inhibit or poison the catalyst. rsc.orgchemrxiv.orgchemrxiv.org Derivatives of 5,8-dihydro-5,8-methanoquinoline, specifically pyridinonorbornenes, have emerged as a promising class of monomers that can overcome these challenges through careful structural design. nih.govrsc.org

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with well-defined structures. Pyridinonorbornenes, synthesized via a [4+2] cycloaddition between 2,3-pyridynes and cyclopentadiene (B3395910), serve as unique monomers for this process. nih.govrsc.orgchemrxiv.org The resulting polymers, polypyridinonorbornenes, exhibit high glass transition (Tg) and decomposition (Td) temperatures, making them suitable for high-temperature applications. nih.govchemrxiv.orgresearchgate.net

A significant challenge in the polymerization of pyridine-containing monomers is achieving a controlled or "living" process, where polymer chains grow at a constant rate and termination or chain-transfer reactions are minimal. chemrxiv.orgchemrxiv.org For pyridinonorbornenes, fine-tuning the monomer's structure is key to enabling a well-controlled ROMP. nih.govdigitellinc.com This control allows for the synthesis of polymers with predictable molecular weights and low dispersity (a measure of the uniformity of chain lengths). digitellinc.com

Research has demonstrated that despite the potential for the pyridine nitrogen to coordinate with the ruthenium catalyst, a living polymerization process can be achieved. nih.gov This allows for the production of polypyridinonorbornenes with predictable molar masses and the ability to perform chain-extensions to create block copolymers. digitellinc.com For instance, the polymerization of a sterically hindered tert-butyl-substituted pyridinonorbornene using a Grubbs-type ruthenium catalyst proceeded in a controlled manner, with the molecular weight of the resulting polymer growing linearly with monomer conversion. chemrxiv.org This high degree of control and chain-end fidelity opens pathways to precisely engineered, functional soft materials. nih.gov

| Monomer/Catalyst System | Polymerization Control | Key Findings |

| tert-butyl-pyridinonorbornene / Ru-1 | Living Characteristics | Linear growth of molecular weight with conversion; predictable molar masses up to 77.6 kg/mol . chemrxiv.org |

| Unsubstituted Pyridinonorbornene | Poor Control | Catalyst poisoning observed, resisting productive ROMP. researchgate.net |

| Sterically Hindered Monomers | High Control | Modulation of steric hindrance is a viable, protecting-group-free strategy for controlled ROMP of Lewis-basic monomers. nih.gov |

The interaction between the Lewis basic nitrogen atom on the pyridinonorbornene monomer and the transition-metal catalyst is a critical factor influencing the polymerization mechanism. nih.govrsc.org Investigations into the polymerization kinetics and the reactivity of the polymer chain ends have provided insight into how this coordination affects chain growth. nih.govchemrxiv.orgresearchgate.net It is postulated that the pyridine nitrogen can coordinate to the ruthenium center during polymerization. nih.gov This interaction can potentially slow down the reaction or lead to catalyst deactivation, an issue that is particularly prevalent when an unprotected amine is close to the polymerizing alkene. nih.gov However, strategic design, such as introducing bulky groups near the nitrogen atom, can mitigate these effects and allow for a productive and controlled polymerization. nih.govresearchgate.net

Pyridine-containing polymers are promising candidates for use as membranes in various applications, including energy storage systems like vanadium redox flow batteries (VRFBs). nih.govresearchgate.net In a VRFB, the membrane's role is to separate the positive and negative electrolytes while allowing the transport of charge-carrying ions, thus preventing self-discharge and ensuring efficient operation. nih.govnih.gov The key properties for these membranes are high ionic conductivity, low crossover of vanadium ions, and robust chemical stability. nih.gov

While commercially available membranes like Nafion are often used, their high cost and permeability to vanadium ions are significant drawbacks. nih.govresearchgate.net This has spurred research into alternative materials, including nitrogen-heterocycle-based polymers. nih.gov Polymers containing pyridine or pyridinium (B92312) groups have been shown to be effective. For example, pyridinium-functionalized poly(aryl ether ketone) membranes have been developed that exhibit high performance and stability. researchgate.net The properties of polypyridinonorbornenes, such as their high thermal stability and the tunable basicity of the pyridine units, make them attractive for development into next-generation membranes for VRFBs, aiming to reduce costs and improve battery cycle life and efficiency. nih.govnih.gov

The successful controlled polymerization of pyridinonorbornenes via ROMP is highly dependent on the monomer's molecular structure. rsc.orgchemrxiv.org Specifically, the steric environment around the pyridine nitrogen is a crucial design element. nih.gov The introduction of bulky substituents, such as a tert-butyl group, near the nitrogen atom effectively shields it, preventing or destabilizing its coordination to the metal catalyst. nih.govresearchgate.net This steric hindrance is a key strategy to prevent catalyst poisoning and achieve a living polymerization without the need for protecting groups. nih.gov

The effectiveness of this strategy has been demonstrated in comparative studies where an unsubstituted pyridinonorbornene monomer failed to undergo productive ROMP, likely due to strong catalyst binding, while a more sterically hindered tert-butyl derivative showed high conversion and excellent polymerization control. researchgate.net This design principle of tuning steric hindrance is a powerful, protecting-group-free method for enabling the controlled polymerization of Lewis-basic monomers, expanding the range of accessible functional polymers. nih.govresearchgate.netrsc.org

Ring-Opening Metathesis Polymerization (ROMP) of Pyridinonorbornenes

Chiral Ligand Design and Asymmetric Catalysis

The rigid, well-defined three-dimensional structure of the this compound backbone makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. mdpi.comnih.gov In this field, the goal is to use a small amount of a chiral catalyst to produce a large amount of a single enantiomer of a product, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net

Derivatives of the closely related 5,6,7,8-tetrahydroquinoline (B84679) skeleton have been successfully employed as chiral diamine ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) reactions. mdpi.comnih.gov For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands for rhodium and other metal complexes. mdpi.comresearchgate.net These catalysts have proven effective in the asymmetric reduction of dihydroisoquinolines, which are key intermediates for biologically active alkaloids. mdpi.comnih.gov The steric and electronic properties of these ligands can be tuned by modifying substituents on the quinoline (B57606) ring, thereby influencing the reactivity and enantioselectivity of the catalyst. mdpi.com The inherent rigidity and chiral nature of functionalized this compound derivatives present an opportunity for the rational design of novel, highly effective catalysts for a broad range of asymmetric transformations. mdpi.comnih.gov

No Information Found for this compound

Extensive searches for the chemical compound This compound have yielded no specific information regarding its synthesis, properties, or applications. The requested outline, focusing on its use in advanced research applications such as transition metal-catalyzed asymmetric transformations, its role as a chiral auxiliary ligand, and as a building block for complex organic synthesis, could not be addressed as no scientific literature or data corresponding to this exact molecule was found.

The search results did provide information on related but structurally distinct compounds, including various quinoline, dihydroquinoline, and tetrahydroquinoline derivatives. These related compounds are known for their applications in catalysis and as precursors in the synthesis of complex molecules. For instance, derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been utilized as chiral ligands in metal-catalyzed asymmetric reactions nih.govmdpi.comresearchgate.net. Similarly, compounds with a quinoline backbone are widely explored in medicinal chemistry and materials science.

However, the defining feature of the requested compound—the methano bridge between positions 5 and 8 of the quinoline core—is what makes it unique. The absence of any data on "this compound" in chemical databases and research articles suggests that this specific heterocyclic system may be a novel, yet-to-be-synthesized, or sparsely documented molecule. Therefore, fulfilling the request to generate an article based on the provided detailed outline is not possible at this time.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 5,8-Dihydro-5,8-methanoquinoline derivatives?

- Methodological Answer : Use a combination of 1H NMR , 13C NMR , and ESI-MS to verify structural integrity. For example, in derivatives like 6-((3-Methoxyphenyl)amino)quinoline-5,8-dione (72% yield), NMR data confirms substituent positions and purity, while MS provides molecular ion peaks . Cross-referencing spectral data with computational simulations (e.g., DFT calculations) can resolve ambiguities.

Q. How can researchers optimize synthetic yields for this compound derivatives?

- Methodological Answer : Reaction conditions significantly impact yields. For instance, alkylthio-substituted derivatives (e.g., 3g, 11% yield) may require adjusted stoichiometry or catalysis, while alkylamino derivatives (e.g., 3m, 72% yield) benefit from nucleophilic aromatic substitution under inert atmospheres . Systematic screening of solvents (e.g., DMF vs. THF) and temperatures is critical.

Q. What safety protocols are essential when handling this compound and its derivatives?

- Methodological Answer : Follow GHS guidelines:

- Skin/Eye Protection : Use nitrile gloves and goggles, as derivatives like 5,6-dimethoxy-2-methylquinoline are classified as skin irritants .

- Ventilation : Ensure fume hoods for reactions generating hazardous gases (e.g., HBr during bromination) .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar this compound derivatives?

- Methodological Answer :

- Step 1 : Compare experimental NMR shifts with predicted values from software (e.g., MestReNova or ACD/Labs).

- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals, as seen in 6,7-di(pyrrolidin-1-yl)quinoline-5,8-dione .

- Step 3 : Validate purity via HPLC-MS to rule out byproducts .

Q. What strategies improve low yields in the synthesis of sulfur-containing this compound derivatives?

- Methodological Answer :

- Catalysis : Employ Cu(I) or Pd catalysts to enhance thiol-quinone coupling efficiency .

- Protecting Groups : Use tert-butyl disulfide to prevent oxidation of thiol intermediates.

- Data-Driven Optimization : Apply design of experiments (DoE) to identify critical factors (e.g., reaction time, reagent ratios) .

Q. How can computational modeling aid in predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Transition State Analysis : Identify steric effects in methano-bridged systems using Gaussian or ORCA .

- Validation : Compare computed activation energies with experimental kinetic data .

Key Considerations for Researchers

- Experimental Design : Prioritize reproducibility by documenting reaction parameters (e.g., humidity, light exposure) that may affect methanoquinoline stability .

- Data Presentation : Use appendices for raw spectral data, focusing processed results (e.g., coupling constants) in the main text to enhance clarity .

- Interdisciplinary Collaboration : Partner with computational chemists to bridge synthetic challenges with predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.